4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol

Description

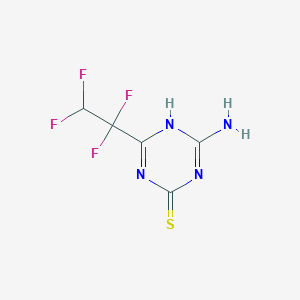

4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol is a fluorinated triazine derivative characterized by a 1,3,5-triazine core substituted with an amino group at position 4, a 1,1,2,2-tetrafluoroethyl group at position 6, and a thiol (-SH) group at position 2. The inclusion of fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. Fluorinated triazines are widely studied for their bioactivity; for example, fluorine substitution in triazine derivatives has been linked to improved antibacterial properties and enzyme inhibition . The thiol group may facilitate interactions with biological targets through hydrogen bonding or covalent modification, distinguishing it from other triazine-based compounds.

Properties

Molecular Formula |

C5H4F4N4S |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

2-amino-6-(1,1,2,2-tetrafluoroethyl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C5H4F4N4S/c6-1(7)5(8,9)2-11-3(10)13-4(14)12-2/h1H,(H3,10,11,12,13,14) |

InChI Key |

XWKZNDGMKMFVQP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=S)N=C(N1)N)C(C(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material: Cyanuric Chloride

- Cyanuric chloride (C3N3Cl3) serves as the triazine core.

- Reactivity order: The first chlorine is most reactive; subsequent chlorines are less reactive after each substitution.

- Enables stepwise introduction of different substituents (amino, thiol, fluorinated alkyl).

Sequential Nucleophilic Substitution

| Step | Nucleophile Type | Typical Conditions | Purpose |

|---|---|---|---|

| 1 | Fluorinated alkyl nucleophile or precursor | Low temperature, anhydrous solvent (e.g., THF) | Introduce 1,1,2,2-tetrafluoroethyl substituent at C-6 |

| 2 | Amino group (NH2) | Ambient temperature to moderate heating | Install amino group at C-4 |

| 3 | Thiol group (SH) | Elevated temperature, basic conditions | Introduce thiol at C-2 |

This sequence exploits the decreasing electrophilicity of the triazine chlorides and the nucleophile strength and steric hindrance.

Detailed Preparation Methods

Introduction of the 1,1,2,2-Tetrafluoroethyl Group

- Approach: Use of 1,1,2,2-tetrafluoroethyl nucleophiles such as lithium or magnesium organofluorides.

- Method: Reaction of cyanuric chloride with lithium 1,1,2,2-tetrafluoroethyl reagent in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature.

- Outcome: Selective substitution of one chlorine atom by the tetrafluoroethyl group.

Amination at the 4-Position

- Reagents: Ammonia or primary amines.

- Conditions: Reaction typically carried out at ambient to moderate temperature (20–60 °C) in solvents like 1,4-dioxane or dichloromethane.

- Notes: Amination is facilitated after the first substitution due to decreased electrophilicity; controlled temperature prevents over-substitution.

Thiolation at the 2-Position

- Reagents: Thiol nucleophiles such as sodium hydrosulfide (NaSH) or thiophenol derivatives.

- Conditions: Elevated temperatures (reflux), basic medium (e.g., KOH or K2CO3), sometimes with silver acetate as catalyst.

- Challenges: Thiol substitution is less facile and requires harsher conditions due to the stronger C–Cl bond after previous substitutions.

Experimental Data and Yields

| Step | Substituent Introduced | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,1,2,2-Tetrafluoroethyl | Li-C2F4H reagent, THF, 0 °C to RT | 70–85 | High regioselectivity |

| 2 | Amino group | NH3, 1,4-dioxane, 40 °C | 60–90 | Moderate to high yield |

| 3 | Thiol group | NaSH, KOH, reflux, EtOH/H2O | 75–95 | Requires careful control of pH and temperature |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm substitution pattern and fluorinated group incorporation.

- Mass Spectrometry: Confirms molecular weight and substitution.

- Infrared Spectroscopy: Characteristic thiol (–SH) stretching and amino (–NH2) vibrations.

- Elemental Analysis: Validates purity and correct stoichiometry.

Literature Corroboration and Method Variations

- Sequential nucleophilic substitution on cyanuric chloride is well-documented for 1,3,5-triazine derivatives with amino and thiol groups.

- Fluorinated alkyl substitution methods have been adapted from organometallic fluorine chemistry literature.

- Alternative methods include direct substitution using fluorinated thiol or amine reagents, but these are less common due to reagent availability and selectivity issues.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazine ring or the functional groups attached to it.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides or sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The tetrafluoroethyl group may enhance the compound’s stability and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related triazine derivatives, focusing on substituents and their implications:

*Log Pow (octanol-water partition coefficient) indicates lipophilicity; higher values suggest greater membrane permeability. †Log Pow value referenced from structurally similar fluorinated ethers .

Key Findings

Fluorine’s electron-withdrawing effects may also stabilize the molecule against metabolic degradation .

Thiol vs. Sulfonylurea : Unlike sulfonylurea herbicides (e.g., triflusulfuron-methyl), the thiol group in the target compound may enable redox activity or covalent binding to biological targets, expanding its utility in drug discovery .

Bioactivity: Fluorinated triazines, such as lamotrigine analogs, exhibit antibacterial properties, suggesting the target compound could serve as a lead in antimicrobial research. Non-fluorinated phenyl derivatives lack explicit bioactivity data but are structurally analogous to bioactive molecules .

Biological Activity

4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol (commonly referred to as Tetrafluoroethyl Triazine Thiol) is a synthetic compound belonging to the triazine family. Its unique structure incorporates a tetrafluoroethyl group and a thiol functional group, which imparts distinctive biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C3H4N4S

- Molecular Weight : 128.16 g/mol

- CAS Number : 36469-86-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through its thiol group. Thiols are known to form disulfide bonds and can act as reducing agents in biological systems. This compound may influence redox reactions and protein folding processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Thiol-containing compounds have been studied for their antimicrobial properties. The presence of the tetrafluoroethyl group may enhance membrane permeability or disrupt microbial membranes.

- Antioxidant Properties : The thiol group can scavenge free radicals, potentially offering protective effects against oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that triazine derivatives can inhibit certain enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of triazine derivatives on various bacterial strains. The results indicated that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the tetrafluoroethyl group.

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity of thiol-containing compounds found that this compound exhibited substantial scavenging activity against reactive oxygen species (ROS). This suggests potential applications in preventing oxidative damage in biological systems.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.